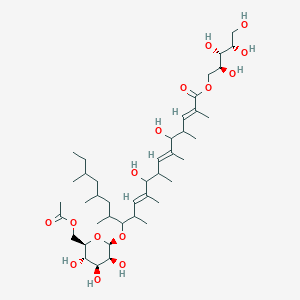

Roselipin 2A

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H74O15 |

|---|---|

Molecular Weight |

819 g/mol |

IUPAC Name |

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |

InChI |

InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33+,34?,35?,36+,37+,38-,39-,40?,42-/m0/s1 |

InChI Key |

NCIXLNTUPVOTSJ-FQNZKPCJSA-N |

SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

Isomeric SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

Synonyms |

oselipin 2A roselipin 2B |

Origin of Product |

United States |

Source Organism and Fermentation Research Strategies

Identification of the Producing Microorganism: Gliocladium roseum KF-1040

Roselipin 2A is a natural product synthesized by the marine-isolate fungus, Gliocladium roseum, strain KF-1040. nih.govkitasato-u.ac.jpnpatlas.org This strain was identified as the producer of a series of related compounds, including Roselipin 1A, 1B, 2A, and 2B, following isolation from the marine environment. nih.gov The identification of G. roseum KF-1040 as the source organism was a critical first step, enabling further investigation into the biosynthesis of these molecules and the development of methods for their controlled production in a laboratory setting. kitasato-u.ac.jp The genus Gliocladium is known for producing a diverse array of secondary metabolites.

Investigation of Culture Conditions for Optimized Roselipin Production

The yield of secondary metabolites from microbial fermentation is highly dependent on the specific culture conditions. Research into the production of Roselipins has shown that the composition of the fermentation medium is a critical factor influencing the output.

A pivotal finding from the initial research was that the highest production of Roselipins by G. roseum KF-1040 was achieved when the culture medium was supplemented with natural sea water. nih.gov This suggests that specific minerals or trace elements present in sea water are beneficial or essential for the biosynthetic pathways leading to Roselipin production.

While the seminal research highlights the importance of sea water, a comprehensive optimization of fermentation parameters typically involves a systematic investigation of various physical and chemical factors. The goal is to maximize the yield of the desired compound by providing the ideal environment for the microorganism's metabolic machinery. This process involves varying individual parameters while keeping others constant to determine their specific effects.

The table below outlines the typical variables that are investigated during the optimization of a fungal fermentation process for the production of a secondary metabolite like this compound.

Table 1: Key Parameters for Fungal Fermentation Optimization

| Parameter Category | Specific Factor | Typical Range/Options Investigated | Rationale for Investigation |

|---|---|---|---|

| Nutritional Factors | Carbon Source | Glucose, Sucrose, Maltose, Starch | To identify the most efficiently utilized carbon source for growth and secondary metabolite production. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | To provide the necessary nitrogen for amino acid and protein synthesis, which is crucial for enzymatic activities. | |

| Minerals/Trace Elements | K₂HPO₄, MgSO₄, FeSO₄, Natural Sea Water | To supply essential cofactors for enzymes involved in the biosynthetic pathway. | |

| Physical Factors | pH | 5.0 - 8.0 | To maintain an optimal pH for enzymatic reactions and nutrient uptake. |

| Temperature | 20°C - 30°C | To ensure optimal fungal growth and enzyme stability. | |

| Aeration (Rotation Speed) | 100 - 200 rpm | To provide sufficient dissolved oxygen for aerobic respiration and metabolic processes. |

Systematic investigation using these parameters, often through methodologies like one-factor-at-a-time (OFAT) or response surface methodology (RSM), allows researchers to define a robust and high-yield fermentation process for compounds like this compound.

Advanced Structural Characterization and Stereochemical Elucidation of Roselipin 2a

Spectroscopic Methodologies for Planar Structure Determination (e.g., NMR, HPLC analysis)

The initial determination of the planar structure of the roselipins, including Roselipin 2A, was accomplished through extensive spectroscopic analysis. glycoscience.ruacs.org High-Performance Liquid Chromatography (HPLC) was instrumental in the isolation and purification of the individual roselipin compounds from the fermentation broth of Gliocladium roseum. glycoscience.ru

Once isolated, a suite of Nuclear Magnetic Resonance (NMR) techniques was employed to piece together the molecular framework. nih.gov These included one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments such as ¹H-¹H Correlation Spectroscopy (COSY), ¹³C-¹H Heteronuclear Single Quantum Coherence (HMQC), and ¹³C-¹H Heteronuclear Multiple Bond Correlation (HMBC). glycoscience.runih.gov These NMR methods, combined with degradation experiments, allowed for the elucidation of the common fatty acid skeleton: 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with a D-mannose and a D-arabinitol moiety. nih.gov

Table 1: Spectroscopic and Analytical Techniques for this compound

| Technique | Purpose | Key Findings |

| HPLC | Isolation and Purification | Separation of Roselipins 1A, 1B, 2A, and 2B. glycoscience.ru |

| ¹H NMR | Proton Environment Analysis | Provided data consistent with the proposed structure. acs.orgresearchgate.net |

| ¹³C NMR | Carbon Skeleton Analysis | Confirmed the carbon framework of the polyketide chain. acs.orgresearchgate.net |

| COSY | ¹H-¹H Coupling Correlations | Established connectivity between adjacent protons. glycoscience.runih.gov |

| HMQC | Direct ¹H-¹³C Correlations | Assigned protons to their directly attached carbons. glycoscience.runih.gov |

| HMBC | Long-Range ¹H-¹³C Correlations | Revealed connectivity across multiple bonds, key for structural assembly. glycoscience.runih.gov |

Challenges Associated with Absolute and Relative Stereochemical Assignment

Despite the successful determination of the planar structure, elucidating the absolute and relative stereochemistry of this compound and its congeners proved to be a formidable task. mdpi.com The core polyketide structure contains nine stereogenic centers, leading to a staggering 512 possible stereoisomers (2⁹). acs.orgacs.org The limited availability of the natural product and the complexity of its structure made chemical degradation methods for stereochemical assignment exceptionally challenging. acs.orgresearchgate.net This ambiguity in the three-dimensional arrangement of atoms remained a significant hurdle in the complete structural characterization of the roselipin family. mdpi.com

Application of Predictive Rules (e.g., Biochemistry-based Rule) for Stereochemical Elucidation

A significant breakthrough in resolving the stereochemical puzzle came from the application of predictive models based on the biosynthesis of fungal polyketides. acs.orgnih.gov In 2021, a "Biochemistry-based Rule" was developed that allows for the prediction of the absolute configuration of stereogenic centers created by specific enzymatic domains within fungal highly reducing polyketide synthases (HR-PKSs). acs.orgnih.gov

This rule posits that the keto reductase (KR), enoyl reductase (ER), and methyltransferase (MT) domains are responsible for generating new stereocenters with specific configurations. acs.org The rule uses a modified R/S notation (°R/°S) with a priority order of OH > RC > RM > Me > H, where RC is the elongating chain and RM is the initial polyketide chain. acs.org By applying this rule to the biosynthesis of Roselipin 1A, researchers hypothesized the most probable stereochemical structure out of the 512 possibilities. acs.orgresearchgate.net This predictive approach significantly narrowed down the synthetic targets required for confirmation.

Confirmational Studies through Total Synthesis Approaches

The ultimate confirmation of the predicted stereochemistry of the roselipin core was achieved through total synthesis. mdpi.comresearchgate.net The synthesis of Roselipin 1A, which shares the same complex polyketide backbone as this compound, served to unequivocally establish the absolute and relative configurations of the nine stereogenic centers. acs.orgacs.orgnih.gov

The synthesis was a meticulous undertaking, involving a 19-step linear sequence. acs.org Key reactions included a Vinylogous Mukaiyama Aldol (B89426) Reaction for stereoselective carbon-carbon bond formation, a Paterson Aldol Reaction to construct the polyketide backbone with precise stereochemical control, and a β-selective mannosylation to install the sugar moiety correctly. acs.orgacs.org The ¹H and ¹³C NMR spectroscopic data and the optical rotation value of the synthesized Roselipin 1A were consistent with those reported for the natural product. acs.orgresearchgate.net This successful synthesis validated the stereochemical structure predicted by the "Biochemistry-based Rule," thereby confirming the true three-dimensional structure of the roselipin core. acs.orgresearchgate.net

Biosynthetic Pathway Investigations of Roselipin 2a

Elucidation of Polyketide Synthase (PKS) Involvement in Core Structure Formation

The backbone of Roselipin 2A is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes known as Polyketide Synthases (PKSs). acs.orgscielo.br Specifically, the biosynthesis of the roselipin core is attributed to a Type I Highly Reducing Polyketide Synthase (HR-PKS). acs.orgacs.orgresearchgate.net Fungal HR-PKSs are remarkable molecular factories that iteratively catalyze the condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build a long carbon chain. researchgate.netnih.gov

The process involves a series of intricate reactions including initiation, elongation, methylation, reduction, and dehydration, all orchestrated by the HR-PKS. acs.orgresearchgate.netresearchgate.net The genes responsible for producing the enzymes for a specific polyketide are typically located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the coordinated expression of all necessary enzymatic machinery for the assembly of the final natural product. The identification of an HR-PKS pathway as the origin of the roselipin aglycone was a critical first step in understanding how this complex molecule is assembled in nature.

Mechanistic Studies of Stereogenic Center Formation by Highly Reducing PKSs (HR-PKSs)

The nine stereogenic centers within the roselipin polyketide moiety present a significant synthetic challenge and a point of biological fascination. The precise stereochemistry of these centers is controlled by the catalytic domains within the HR-PKS. acs.orgresearchgate.net Fungal HR-PKSs execute a series of complex reactions with exquisite stereochemical control. researchgate.netresearchgate.net

Key domains responsible for generating these stereocenters include:

Ketoreductase (KR): This domain reduces β-keto groups to hydroxyl groups.

Enoyl Reductase (ER): This domain reduces enoyl groups.

Methyltransferase (MT): This domain is responsible for adding methyl groups.

A "Biochemistry-based Rule" has been developed to predict the absolute configuration of stereocenters in fungal-derived polyketides. acs.orgacs.org This rule posits that the KR, ER, and MT domains are responsible for generating new stereogenic centers with specific configurations, denoted as °R or °S. acs.orgacs.orgresearchgate.netresearchgate.net The °R/°S nomenclature is similar to the standard IUPAC R/S system but uses a different priority order (OH > RC > RM > Me > H), where RC is the elongating chain and RM is the initial polyketide chain. acs.orgresearchgate.net This predictive framework has been instrumental in hypothesizing the stereostructure of roselipins, which was later confirmed through total synthesis. acs.orgresearchgate.net

Proposed Biosynthetic Routes and Analysis of Intermediate Structures

Based on the "Biochemistry-based Rule" and structural analysis, a speculative biosynthetic pathway for the roselipin aglycone has been proposed. acs.orgresearchgate.net Although the pathway is often depicted for Roselipin 1A, it is directly applicable to this compound, as the latter is formed by a final acetylation step on the mannose sugar moiety of Roselipin 1A. capes.gov.brnih.gov

The proposed biosynthesis begins with the HR-PKS orchestrating the assembly of the polyketide chain. According to the predictive rule, the methyl groups at positions C4, C8, and C12 are proposed to have the °R configuration, while those at C14, C16, and C18 possess the °S configuration. researchgate.net Similarly, the hydroxyl groups at C5, C9, and C13 are assigned an °R configuration. acs.orgacs.orgresearchgate.net The entire process involves the sequential condensation of acetate (B1210297) units, with selective reductions and methylations at specific steps to form the fully elaborated polyketide chain.

Following the synthesis of the polyketide acid, the pathway involves two key glycosylation steps: the attachment of a D-mannose and a D-arabinitol moiety. capes.gov.brnih.gov The final step in the formation of this compound is the acetylation of the 6-hydroxyl group of the mannose sugar. capes.gov.brglycoscience.ru The analysis of these intermediates and the elucidation of the final structure were accomplished through extensive spectroscopic studies (including COSY, HMQC, and HMBC NMR experiments) and chemical degradation. capes.gov.brnih.gov

Genetic and Enzymatic Approaches for Biosynthesis Pathway Modulation and Engineering

The modular nature of PKSs and the clustered organization of their genes make them prime targets for genetic and enzymatic engineering. nih.govsciepublish.comamazon.com By modifying the PKS enzymes or the subsequent tailoring enzymes, it is possible to produce novel, "unnatural" polyketides. sciepublish.com This field, often termed combinatorial biosynthesis or synthetic biology, holds promise for creating new bioactive compounds. nih.govnih.gov

Approaches to modulate the biosynthetic pathway include:

Enzyme Engineering: The catalytic domains of the PKS can be swapped, inactivated, or altered to change substrate selection, the extent of reduction, or the stereochemistry of the final product. sciepublish.com For instance, inactivating a dehydratase domain could lead to a hydroxyl group remaining in the structure where a double bond would normally be formed.

Heterologous Expression: The entire biosynthetic gene cluster can be moved into a more tractable host organism, like Escherichia coli or Aspergillus oryzae. scielo.brnih.govacs.org This allows for easier genetic manipulation and can lead to improved production yields.

Enzymatic Modification: The final natural product can be modified using isolated enzymes. For example, demanosyl and dearabinitoyl roselipin derivatives have been prepared chemically and enzymatically, demonstrating that the core structure can be modified post-biosynthesis. kitasato-u.ac.jp Such modifications can also help to identify the essential parts of the molecule required for its biological activity. kitasato-u.ac.jp

These engineering strategies provide powerful tools to not only increase the production of this compound but also to generate a diverse library of related compounds for further study and potential therapeutic application. amazon.com

Synthetic and Semisynthetic Methodologies for Roselipin 2a and Its Analogs

Total Synthesis Strategies for Complex Glycolipid Scaffolds

A key strategic decision in tackling such a complex molecule is the adoption of a convergent synthesis. acs.orgresearchgate.net This approach involves synthesizing different fragments of the molecule independently and then coupling them together at a late stage. nih.gov This method is advantageous as it allows for the development and optimization of reaction sequences for each fragment separately and can better accommodate any unexpected stereochemical outcomes that may arise during the synthesis. acs.orgresearchgate.net The synthesis of the roselipin scaffold has been marked by the application of powerful stereoselective reactions to build the carbon-carbon bonds of the polyketide backbone with high fidelity. acs.org

Convergent Synthetic Approaches and Retrosynthetic Analysis

The retrosynthetic analysis for the roselipin family, exemplified by the synthesis of Roselipin 1A, demonstrates a highly convergent strategy. acs.orgnih.gov The molecule is disconnected into several key fragments that can be prepared through established and reliable synthetic routes.

The retrosynthetic plan for Roselipin 1A is outlined as follows:

Disconnection 1: Glycosidic Bond. A late-stage, stereoselective β-mannosylation is planned to install the mannose unit. researchgate.netnih.gov This leads to two major fragments: a glycosyl donor (like glycosyl sulfoxide (B87167) 2) and the complex polyketide aglycone acceptor (alcohol 3). nih.gov

Disconnection 2: Aldol (B89426) Condensation. The aglycone (alcohol 3) is envisioned to be assembled from two simpler fragments via an aldol condensation. researchgate.netnih.gov This breaks down the aglycone into a ketone fragment (ketone 4) and an aldehyde fragment (aldehyde 5). nih.gov

Fragment Synthesis. Each of these smaller fragments (2, 4, and 5) is then synthesized from commercially available starting materials, employing stereocontrolled reactions to install the required chiral centers. acs.orgnih.gov For instance, the synthesis of aldehyde fragment 5 begins from a known aldehyde (aldehyde 6), showcasing the building-block approach inherent in this convergent strategy. nih.gov

This convergent approach allows for flexibility and efficiency, enabling the synthesis of a sufficient quantity of each fragment for optimization of the coupling reactions and the final assembly of the target molecule. acs.org

Key Stereoselective Transformations and Reaction Optimizations

The successful construction of the roselipin scaffold hinges on the application of several key stereoselective transformations that allow for precise control over the molecule's complex stereochemistry. acs.orgacs.org These reactions are optimized to ensure high yields and diastereoselectivity.

Key transformations employed in the synthesis include:

Vinylogous Mukaiyama Aldol Reaction: This reaction was used to form a key carbon-carbon bond in the synthesis of fragment 4, yielding the product with impressive stereoselectivity (dr >20:1). acs.orgresearchgate.netnih.gov

Paterson Aldol Reaction: To construct another part of the polyketide backbone, a Paterson aldol reaction between aldehyde 9 and ethyl ketone reagent 10 was utilized, producing the desired anti-aldol product in excellent yield (88%) and stereoselectivity (dr >20:1). acs.orgresearchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction was employed in the synthesis of fragment 5 to create an alkene with high stereoselectivity (E/Z ratio of 15:1) and in high yield (91%). acs.orgacs.orgnih.gov

β-Selective Mannosylation: For the crucial glycosylation step, a late-stage β-mannosylation using Crich's protocol was proposed to ensure the correct stereochemistry at the glycosidic linkage, which is essential for the molecule's final structure and bioactivity. acs.orgresearchgate.netnih.gov

These reactions are fundamental to controlling the intricate stereochemical landscape of the roselipin molecule.

| Transformation | Purpose in Synthesis | Reagents/Conditions | Yield / Selectivity |

| Vinylogous Mukaiyama Aldol Reaction | C-C bond formation in fragment 4 | Propionaldehyde starting material | 90% yield, dr >20:1 acs.orgnih.gov |

| Paterson Aldol Reaction | Polyketide backbone construction | Aldehyde 9, ethyl ketone 10 | 88% yield, dr >20:1 acs.orgresearchgate.net |

| Horner-Wadsworth-Emmons Olefination | Alkene formation in fragment 5 | Aldehyde 6, phosphonate (B1237965) 17 | 91% yield, E/Z = 15:1 acs.orgnih.gov |

| LiHMDS-mediated Aldol Reaction | Coupling of fragments 4 and 5 | Aldehyde 5, ethyl ketone 4 | 60% yield, dr = 2:1 acs.orgresearchgate.net |

| Crich's β-Mannosylation | Stereoselective glycosylation | Glycosyl sulfoxide, triflic anhydride | Yielded compound 23 in 78% researchgate.net |

Semisynthetic Derivatization Approaches for Structural Analogs

Semisynthetic methods are crucial for generating structural analogs of natural products to probe structure-activity relationships (SAR). In the case of roselipins, derivatives have been prepared chemically and enzymatically to understand the structural requirements for their biological activity, such as the inhibition of diacylglycerol acyltransferase (DGAT). kitasato-u.ac.jp

Studies have shown that demanosyl roselipins, which lack the mannose sugar unit, retain their DGAT inhibitory activity. kitasato-u.ac.jp However, derivatives that lack the arabinitoyl fatty acid core lose their activity, indicating that this part of the molecule is essential for the biological effect. kitasato-u.ac.jp Furthermore, chemically prepared derivatives, such as Roselipin 3A and 3B, were found to be more potent in cell-based assays than the natural roselipins, suggesting that these modifications may enhance membrane permeability. mdpi.com These findings highlight how semisynthetic derivatization can lead to analogs with improved properties and provide valuable insights into the pharmacophore of the roselipin family.

Methodological Advancements for Enhanced Yield and Stereocontrol in Synthesis

Advancements in synthetic methodology have been critical for overcoming challenges in the total synthesis of roselipins, leading to enhanced yields and greater stereocontrol. One significant challenge is the esterification of sterically hindered α,β-unsaturated acids, a key step in linking parts of the polyketide chain. acs.orgresearchgate.net The classical Yamaguchi esterification was found to be suboptimal for these substrates, but an optimized procedure with controlled temperature significantly improved the reaction's success. acs.orgresearchgate.net

A major advancement in the field of natural product synthesis is the integration of biosynthetic knowledge with synthetic planning. acs.orgresearchgate.net The stereochemistry of many fungal polyketides can be predicted using a "Biochemistry-based Rule" that correlates the function of specific enzyme domains (like keto reductases) to the resulting stereocenters. acs.orgacs.orgresearchgate.net This predictive approach was used to hypothesize the most probable stereochemical structure of Roselipin 1A among its 512 possibilities. acs.orgpkusz.edu.cn This prediction then guided the synthetic efforts, and the successful total synthesis ultimately confirmed the hypothesized stereostructure, showcasing a powerful synergy between biosynthetic theory and practical chemical synthesis. acs.orgpkusz.edu.cn This approach significantly streamlines the process of determining the absolute configuration of complex natural products.

Mechanistic Investigations of Roselipin 2a Biological Activities

Research on Diacylglycerol Acyltransferase (DGAT) Inhibition

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the final step of triglyceride synthesis. gwasstories.com Its inhibition is a key target for therapeutic interventions in metabolic diseases. Roselipin 2A has been identified as an inhibitor of this enzyme. glycoscience.rucapes.gov.brdokumen.pubmedchemexpress.com

Two primary isoforms of DGAT, DGAT1 and DGAT2, catalyze the same reaction but are encoded by different genes and exhibit distinct characteristics. gwasstories.comnih.gov While DGAT1 is predominantly expressed in the intestine and adipose tissue, DGAT2 is highly expressed in the liver. gwasstories.comnih.gov Research has shown that roselipins, including this compound, selectively inhibit DGAT2 over DGAT1. glycoscience.ru This selective inhibition is a significant finding, as the two isoforms may have different physiological roles. gwasstories.com Studies on Huh7 human hepatoma cells have indicated that DGAT1 and DGAT2 can compensate for each other in triglyceride synthesis, but they produce lipid droplets with different morphologies. biorxiv.org Inhibition of DGAT2 leads to the formation of numerous small lipid droplets, suggesting that DGAT1-synthesized triglycerides are turned over more rapidly. biorxiv.org

The structural components of roselipins are crucial for their inhibitory activity. This compound is a complex molecule, characterized as a highly methylated fatty acid modified with a D-mannose and a D-arabinitol. nih.gov Specifically, the roselipin 2 group is identified as the 6"-O-acetyl roselipin 1 group. nih.gov

Studies involving chemically and enzymatically prepared derivatives of roselipins have shed light on the structure-activity relationship. kitasato-u.ac.jpnih.gov It was discovered that the removal of the mannose group (demanosyl roselipins) did not abolish the DGAT inhibitory activity. kitasato-u.ac.jpnih.gov However, the removal of the arabinitol fatty acid core resulted in a complete loss of activity. kitasato-u.ac.jpnih.gov This indicates that the arabinitoyl fatty acid core is essential for the molecule's interaction with and inhibition of the DGAT enzyme. kitasato-u.ac.jpnih.gov

The inhibitory potential of this compound against DGAT has been quantified through various assays. In an in vitro enzyme assay using rat liver microsomes, this compound exhibited an IC50 value of 22 µM. kitasato-u.ac.jp In a cellular assay, the IC50 value was determined to be 24 µM. kitasato-u.ac.jp These values are part of a broader range of 15 to 22 µM observed for the roselipin family in enzyme assays. acs.orgacs.orgglycoscience.rucapes.gov.brresearchgate.net The development of high-content, high-throughput LC/MS/MS-based cellular assays has further refined the ability to evaluate DGAT activity and inhibition within a cellular context. nih.gov

Table 1: DGAT Inhibitory Activity of this compound

| Assay Type | Target | IC50 (µM) |

| Enzyme Assay | Rat Liver Microsomes | 22 kitasato-u.ac.jp |

| Cellular Assay | - | 24 kitasato-u.ac.jp |

Studies on Anti-Microbial Action Mechanisms

In addition to its effects on lipid metabolism, this compound also demonstrates notable antimicrobial properties. acs.orgacs.orgresearchgate.net

Research has confirmed the antifungal activity of roselipins against pathogenic and spoilage microorganisms, including Saccharomyces cerevisiae and Aspergillus niger. acs.orgacs.orgglycoscience.ruresearchgate.net This suggests their potential application as natural preservatives. glycoscience.ru The evaluation of antimicrobial activity is often conducted using methods like the agar-based diffusion assay to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). jfda-online.com

The precise mechanism of this compound's antimicrobial action is an area of ongoing investigation. However, it is generally understood that as a glycolipid, its sugar moieties likely play a crucial role in molecular recognition and interaction with cellular targets in microorganisms. glycoscience.ru The interaction of antimicrobial agents with the microbial cell can involve various mechanisms, such as the inhibition of essential biosynthetic pathways or direct disruption of the cell membrane. mdpi.com For some antibiotics, the target is Lipid II, a crucial precursor in bacterial cell wall synthesis, leading to cell death through pore formation or other disruptive actions. uu.nlresearchgate.net While the specific target of this compound in fungal cells has not been definitively identified, its glycolipid nature suggests a potential interaction with components of the fungal cell wall or membrane, leading to the observed antimicrobial effects.

Investigation of Anti-HIV Integrase Inhibitory Activity

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the discovery of novel antiviral agents that act on different viral targets. One such crucial target is HIV integrase, an enzyme essential for the replication of the virus. It facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. The inhibitory potential of this compound against this enzyme has been a subject of scientific investigation.

Enzyme Inhibition Assays and Potency Determination

In vitro studies have demonstrated that a combination of this compound and its structural analog, Roselipin 2B, exhibits inhibitory activity against HIV-1 integrase. nih.govkitasato-u.ac.jp Enzyme inhibition assays revealed that this mixture has a half-maximal inhibitory concentration (IC50) of 8.5 µM. nih.govkitasato-u.ac.jp This finding indicates that this compound is a moderately potent inhibitor of this viral enzyme.

| Compound Mixture | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound and Roselipin 2B | HIV-1 Integrase | 8.5 |

Hypothesized Molecular Interactions with HIV Integrase

While specific molecular docking studies for this compound with HIV integrase are not extensively detailed in the available literature, the mechanism of inhibition can be hypothesized based on the known interactions of other inhibitors with the enzyme's active site. Many HIV integrase inhibitors, particularly those classified as integrase strand transfer inhibitors (INSTIs), function by chelating the divalent magnesium ions (Mg2+) present in the catalytic core of the enzyme. mdpi.complos.orgnih.govwikipedia.org This catalytic core features a conserved D,D-35-E motif (comprising aspartate and glutamate (B1630785) residues) that is crucial for its function. mdpi.com

It is plausible that this compound, with its multiple hydroxyl and carbonyl groups, could similarly coordinate with these Mg2+ ions. This interaction would likely disrupt the normal binding of the viral DNA to the active site, thereby preventing the crucial strand transfer step of integration. nih.govwikipedia.org The large and complex structure of this compound may also allow for additional interactions with amino acid residues within the active site, further stabilizing the inhibitor-enzyme complex and contributing to its inhibitory activity. The binding of the inhibitor at the interface between the enzyme and the viral DNA would effectively halt the integration process. nih.gov

Analysis of Chemokine Receptor CXCR3 Interaction Inhibition

Chemokine receptors play a pivotal role in mediating the migration of immune cells. The CXCR3 receptor, in particular, is involved in the trafficking of T-cells to sites of inflammation and is considered a therapeutic target for various inflammatory diseases.

Ligand Binding Modulation Studies

Research has shown that this compound can modulate the function of the chemokine receptor CXCR3 by inhibiting the binding of its natural ligand. nih.govkitasato-u.ac.jp Specifically, studies have demonstrated that this compound, along with Roselipin 1A and Roselipin 2B, blocks the interaction of the chemokine IP-10 (Interferon-gamma-inducible protein 10) with the CXCR3 receptor. nih.govkitasato-u.ac.jp

Ligand binding assays have determined the potency of this inhibition, with this compound exhibiting an IC50 value of 14.6 µM. nih.govkitasato-u.ac.jp This makes it the most potent inhibitor among the tested roselipins.

| Compound | Target | Ligand | IC50 (µM) |

|---|---|---|---|

| Roselipin 1A | CXCR3 | IP-10 | 41 |

| This compound | CXCR3 | IP-10 | 14.6 |

| Roselipin 2B | CXCR3 | IP-10 | 23.5 |

Implications for Cellular Signaling Pathways and Receptor Function

The inhibition of the IP-10/CXCR3 interaction by this compound has significant implications for cellular signaling pathways and receptor function. The binding of chemokines like IP-10 to CXCR3 typically triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis (cell migration), proliferation, and cytokine production. nih.gov

By blocking the binding of IP-10, this compound can be expected to interfere with these downstream signaling pathways. For instance, small molecule inhibitors of CXCR3 have been shown to block the migration of activated T-cells. sigmaaldrich.com Furthermore, inhibition of CXCR3 can affect the phosphorylation of key signaling molecules like ERK (extracellular signal-regulated kinase), which is involved in cell proliferation and survival. sigmaaldrich.com

The ability of this compound to act as a CXCR3 antagonist suggests its potential as a modulator of immune responses. By preventing the recruitment of T-cells to inflammatory sites, it could theoretically play a role in mitigating the effects of inflammatory conditions where CXCR3 and its ligands are upregulated. ersnet.orgoncotarget.com This interference with a key chemokine signaling axis highlights a distinct area of bioactivity for this compound, separate from its enzyme-inhibiting properties.

Structure Activity Relationship Sar Studies of Roselipin Analogues

Identification of Essential Structural Motifs for Diacylglycerol Acyltransferase Inhibitory Activity

Structure-activity relationship (SAR) studies have been pivotal in identifying the core molecular framework required for the DGAT inhibitory action of roselipins. Research involving the selective removal of the glycosyl moieties has demonstrated that the arabinitoyl fatty acid portion of the molecule is the essential pharmacophore. researchgate.netnih.gov

Derivatives of roselipin that lack the D-arabinitol unit, such as the chemically prepared analogues R-4 (dearabinitoyl-roselipin 1A) and R-5 (dearabinitoyl-demannosyl-roselipin 1A), exhibit a complete loss of DGAT inhibitory activity. This finding indicates that the complex, highly methylated polyketide fatty acid must be esterified to the arabinitol moiety to be active. researchgate.net In contrast, analogues where only the D-mannose unit is removed retain significant inhibitory capabilities. researchgate.netnih.gov This underscores that the fundamental structural motif for biological activity is the arabinitol-polyketide fatty acid core. researchgate.net

Impact of Polyketide Chain Modifications on Biological Potency and Selectivity

The roselipin polyketide chain is a complex fatty acid described as 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid. nih.govkitasato-u.ac.jp While SAR studies have primarily focused on the glycosidic components, some derivatives with modified polyketide chains have been identified.

A series of five diastereomeric polyketide glycosides, designated roselipins 3A-3E, were isolated from the fungus Clonostachys candelabrum. researchgate.net These compounds were identified as 14,15-dehydro derivatives of roselipin 1A and 1B, representing a modification in the polyketide backbone. researchgate.net However, these analogues were isolated and investigated based on their anthelmintic activity rather than their DGAT inhibitory effects, and specific data on their potency against DGAT is not the primary focus of the available literature. researchgate.net The majority of published DGAT-centric SAR studies have prioritized modifications of the sugar moieties, suggesting that the polyketide chain, while part of the essential core, may be less tolerant of significant structural changes for this specific biological activity.

Role of Glycosyl Moieties (D-mannose, D-arabinitol) in Modulating Biological Efficacy

The glycosyl moieties attached to the polyketide backbone play distinct and critical roles in modulating the biological efficacy of roselipins as DGAT inhibitors. researchgate.net

The D-arabinitol moiety is indispensable for activity. As detailed in section 7.1, its removal leads to inactive compounds. researchgate.net This suggests that the arabinitol unit is either directly involved in binding to the DGAT enzyme or is crucial for maintaining the necessary conformation of the fatty acid chain for proper interaction with the enzyme's active site.

The D-mannose moiety , while not essential, modulates the potency of the compounds. mdpi.com Enzymatic removal of the mannose from Roselipin 1A and 1B yields the demannosyl derivatives, Roselipin 3A and Roselipin 3B, respectively. nih.gov These demannosyl roselipins retain DGAT inhibitory activity, although at a moderately reduced level in enzyme assays compared to their parent compounds. nih.gov For instance, Roselipin 1A has an IC₅₀ of 17 µM, while its demannosyl analogue, Roselipin 3B, has an IC₅₀ of 33 µM. Interestingly, in cell-based assays, these derivatives showed enhanced potency, which may suggest improved membrane permeability in the absence of the mannose unit. mdpi.com

Furthermore, the natural variants Roselipin 2A and 2B are 6"-O-acetyl derivatives of Roselipin 1A and 1B, respectively, with the acetylation occurring on the mannose unit. kitasato-u.ac.jpresearchgate.net This modification also influences the inhibitory activity, as seen in the slightly higher IC₅₀ values for the acetylated forms (e.g., Roselipin 1A at 17 µM vs. This compound at 22 µM).

| Compound | Modification | IC₅₀ (µM) - Enzyme Assay | IC₅₀ (µM) - Cell Assay |

|---|---|---|---|

| Roselipin 1A | Parent Compound | 17 | 39 |

| Roselipin 1B | Stereoisomer of 1A | 15 | 32 |

| This compound | 6"-O-acetyl of 1A | 22 | 24 |

| Roselipin 2B | 6"-O-acetyl of 1B | 18 | 18 |

| Roselipin 3B (Derivative R-3B) | Demannosyl of 1A | 33 | 10 |

| Roselipin 3A (Derivative R-3A) | Demannosyl of 1B | 60 | 11 |

| Derivative R-4 | Dearabinitoyl of 1A | > 760 | 200 |

| Derivative R-5 | Dearabinitoyl & Demannosyl of 1A | > 960 | 250 |

Data sourced from Tomoda et al. (2003).

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry plays a subtle yet significant role in the biological activity of roselipins. The naturally occurring roselipins include stereoisomers that differ in the attachment point and configuration of the sugar moieties. nih.govkitasato-u.ac.jp

Roselipins A and B are stereoisomers with respect to the D-arabinitol moiety, which is esterified to the fatty acid at different terminal hydroxy groups. researchgate.netnih.govkitasato-u.ac.jp This stereochemical difference has a discernible impact on DGAT inhibitory activity. For example, Roselipin 1B exhibits slightly greater potency (IC₅₀ = 15 µM) than Roselipin 1A (IC₅₀ = 17 µM) in enzyme assays. A similar trend is observed between the acetylated versions, with Roselipin 2B (IC₅₀ = 18 µM) being more potent than this compound (IC₅₀ = 22 µM).

The most significant stereochemical complexity lies within the polyketide fatty acid chain, which contains nine stereogenic centers. researchgate.netmdpi.commdpi.com This large number of chiral centers means that 512 possible stereoisomers could exist. researchgate.netmdpi.commdpi.com The precise absolute and relative configurations of these centers were initially undetermined but have been the subject of recent intensive research. researchgate.netmdpi.com The successful total synthesis of Roselipin 1A has unequivocally established its three-dimensional structure. mdpi.commdpi.com While SAR studies on various stereoisomers of the polyketide chain are not yet available, the inherent chirality of natural products strongly suggests that the specific configuration determined for the natural roselipins is crucial for their optimal interaction with the DGAT enzyme. stikesbcm.ac.id

Comparative Research and Advanced Analogue Development

Comparative Analysis with Other Bioactive Natural Glycolipids

Roselipin 2A belongs to the roselipin family, a group of natural glycolipids that also includes Roselipin 1A, 1B, and 2B. acs.orgacs.org This family was first isolated from the fungus Gliocladium roseum KF-1040. acs.orgacs.org The primary biological activity shared among these compounds is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme critical for the final step of triacylglycerol synthesis. acs.orgkitasato-u.ac.jp A comparative analysis of their DGAT inhibitory activities reveals similar potencies across the family, with IC₅₀ values ranging from 15 to 22 µM in enzyme assays. acs.orgkitasato-u.ac.jp

Beyond their shared DGAT inhibitory function, roselipins exhibit other biological activities. A mixture of Roselipins 2A and 2B demonstrated inhibitory activity against HIV integrase with an IC₅₀ value of 8.5 µM. kitasato-u.ac.jp Furthermore, the roselipins can block the interaction between the chemokine IP-10 and its receptor, CXCR3. In this role, this compound is the most potent among its tested peers, with an IC₅₀ of 14.6 µM, followed by Roselipin 2B (23.5 µM) and Roselipin 1A (41 µM). kitasato-u.ac.jp

When compared to other classes of bioactive marine glycolipids, the roselipins' mechanism of action is distinct. For instance, agelasphins are known for their potent antitumor and immunostimulatory properties, which are mediated through the activation of Natural Killer (NK) cells. mdpi.comnih.gov Phallusides, another group of glycosphingolipids, are recognized for their significant antifungal activity against various phytopathogenic fungi. mdpi.comnih.gov In contrast, the primary and most studied activity of the roselipin family, including this compound, centers on the inhibition of lipid metabolism via the DGAT enzyme, marking it as a potential target for metabolic diseases. kitasato-u.ac.jp

Table 1: Comparative Biological Activity of Roselipin Family Compounds

| Compound | DGAT Inhibition IC₅₀ (Enzyme Assay, µM) | DGAT Inhibition IC₅₀ (Cell Assay, µM) | CXCR3 Interaction Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Roselipin 1A | 17 | 39 | 41 |

| Roselipin 1B | 15 | 32 | 23.5 |

| This compound | 22 | 24 | 14.6 |

| Roselipin 2B | 18 | 18 | 23.5 |

Data sourced from research on roselipins isolated from Gliocladium roseum. kitasato-u.ac.jp

Rational Design and Synthesis of Novel this compound Analogs

The rational design of novel analogs of complex natural products like this compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. nih.gov This process for roselipins is built upon the foundation of total synthesis, which provides access to the core molecular structure for modification. The synthesis of the roselipin polyketide backbone is a significant challenge due to its nine stereogenic centers, which allow for 512 potential stereoisomers. acs.orgacs.org Successful total synthesis efforts, particularly for Roselipin 1A, have been crucial in confirming the molecule's complex stereostructure and paving the way for analog development. nih.gov

Evaluation of Modified Analogs for Enhanced Biological Profiles or Specificity

The evaluation of synthesized roselipin analogs has yielded critical insights into their structure-activity relationship (SAR), particularly concerning their DGAT inhibitory activity. kitasato-u.ac.jp The analysis of modified analogs revealed that the arabinitoyl fatty acid core is indispensable for biological function. kitasato-u.ac.jp Analogs that lacked this core ("dearabinitoyl roselipins") lost their ability to inhibit DGAT. kitasato-u.ac.jp

Conversely, analogs in which only the mannose sugar was removed ("de-manosyl roselipins") retained their DGAT inhibitory activity. kitasato-u.ac.jp This finding indicates that while the mannose moiety may influence the compound's properties, it is not essential for the core inhibitory mechanism. Further evaluation of a series of derivatives, designated R-3A, R-3B, R-4, and R-5, provided a more nuanced understanding. While some derivatives showed varied activity in enzyme versus cell-based assays, none surpassed the potency of the natural roselipins, and some derivatives like R-4 and R-5 showed a dramatic loss of activity in the enzyme assay. kitasato-u.ac.jp These results underscore the high degree of structural specificity required for potent DGAT inhibition and guide future efforts in designing more effective and specific this compound analogs.

Table 2: DGAT Inhibitory Activity of Roselipin Analogs

| Compound/Derivative | DGAT Inhibition IC₅₀ (Enzyme Assay, µM) | DGAT Inhibition IC₅₀ (Cell Assay, µM) | Key Structural Feature |

|---|---|---|---|

| This compound (Parent) | 22 | 24 | Complete natural structure |

| De-manosyl Roselipins | Activity Conserved | N/A | Mannose group removed |

| De-arabinitoyl Roselipins | Activity Lost | N/A | Arabinitoyl fatty acid core removed |

| Derivative R-3A | 60 | 11 | Modified analog |

| Derivative R-3B | 33 | 10 | Modified analog |

| Derivative R-4 | > 760 | 200 | Modified analog |

| Derivative R-5 | > 960 | 250 | Modified analog |

Data sourced from biochemical studies on roselipin derivatives. kitasato-u.ac.jp

Future Directions in Roselipin 2a Research

Application of Advanced Spectroscopic and Computational Methodologies for Structural Refinement

The initial structural elucidation of the roselipin family, including Roselipin 2A, was accomplished through extensive spectroscopic analysis. nih.gov Techniques such as 1H-1H COSY, 13C-1H COSY, 13C-1H HMQC, and 13C-1H HMBC NMR experiments, alongside degradation experiments, were instrumental in defining the planar structure and connectivity of the molecule. glycoscience.ruresearchgate.netcapes.gov.br These studies established that roselipins possess a shared skeleton of 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with D-mannose and D-arabinitol moieties. nih.gov this compound was specifically identified as the 6"-O-acetyl derivative of Roselipin 1A. nih.govresearchgate.net

However, the complex polyketide backbone of the roselipins contains nine stereogenic centers, the absolute and relative configurations of which were not determined in the initial isolation studies. researchgate.netacs.org This structural ambiguity, which allows for 512 potential stereoisomers for the core structure, has necessitated the application of more advanced methodologies. acs.orgacs.orgnih.gov

Future research is moving towards an integrative approach that combines predictive computational analysis with complex synthetic chemistry to achieve complete structural assignment. acs.org A key development in this area is the use of a "Biochemistry-based Rule" to predict the absolute configurations of fungal-derived polyketides. acs.orgpkusz.edu.cn This computational approach analyzes the stereochemical outcomes of the biosynthetic reactions catalyzed by specific enzyme domains—such as the keto reductase (KR), enoyl reductase (ER), and methyltransferase (MT) domains—within the highly reducing polyketide synthase (HR-PKS) pathway. acs.orgacs.org By predicting the stereochemistry at each center, researchers can hypothesize the most likely three-dimensional structure. nih.gov

This predictive work guides the total synthesis of a specific, targeted stereoisomer. pkusz.edu.cn The successful asymmetric total synthesis of Roselipin 1A, a close analogue of 2A, has recently validated this combined approach. researchgate.netacs.org By comparing the spectroscopic data of the synthesized molecule with the natural product, the precise molecular configuration can be unequivocally confirmed. acs.org This synergy between advanced computational prediction and stereocontrolled synthesis represents the future of refining the complex structures of natural products like this compound, providing the high-resolution structural data needed for detailed mechanism-of-action studies and rational drug design. pkusz.edu.cn

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Biosynthesis and Mechanism Research

Understanding the biosynthesis of this compound is fundamental to enabling its production through metabolic engineering and to potentially generating novel analogues. glycoscience.ruglycoscience.ru The integration of "omics" technologies, particularly genomics and proteomics, is poised to revolutionize this area of research. mit.edu

Genomics: this compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). acs.org The genetic blueprint for these enzymes is encoded in biosynthetic gene clusters (BGCs) within the producing organism, Gliocladium roseum. acs.orgkitasato-u.ac.jp A primary future direction is the use of whole-genome sequencing to identify and characterize the complete roselipin BGC. This involves locating the core PKS genes as well as genes for associated enzymes responsible for tailoring reactions, such as glycosylation (by glycosyltransferases) and acetylation. glycoscience.rumit.edu Analysis of the PKS domains (e.g., keto reductase, enoyl reductase, methyltransferase) can offer predictive insights into the stereochemistry of the final product, complementing the computational methods mentioned previously. acs.org Once identified, this BGC could be heterologously expressed in a more tractable host organism, like Aspergillus oryzae, to facilitate higher yields and enable metabolic engineering strategies. researchgate.net

Proteomics: While genomics provides the blueprint, proteomics can confirm the functional expression of the biosynthetic machinery. By comparing the proteome of Gliocladium roseum under roselipin-producing versus non-producing conditions, researchers can identify the specific PKS and tailoring enzymes involved. This approach provides direct evidence of protein function and can help elucidate the precise sequence of biosynthetic steps.

Furthermore, omics technologies can be applied to unravel the compound's mechanism of action. Techniques like chemical proteomics can help identify the direct protein targets of this compound within a cell lysate, potentially uncovering new biological activities beyond its known inhibition of diacylglycerol acyltransferase (DGAT). kitasato-u.ac.jp

Development of High-Throughput Screening Methodologies for Novel Biological Interactions

To date, the known biological activities of this compound include the inhibition of diacylglycerol acyltransferase (DGAT) and HIV-1 integrase. kitasato-u.ac.jpnatmedlib.uzmdpi.com However, the full therapeutic potential of this complex glycolipid may be broader. The development and application of high-throughput screening (HTS) methodologies are critical for rapidly exploring a wide range of potential biological interactions and uncovering novel mechanisms of action. stikesbcm.ac.id

Future research will likely focus on designing and implementing bespoke HTS assays tailored to this compound. Examples of such methodologies include:

Enzymatic HTS: Based on its known function as an enzyme inhibitor, this compound can be screened against large panels of enzymes, particularly other acyltransferases or enzymes involved in lipid metabolism. mit.edustikesbcm.ac.id The development of fluorescence-based assays, such as a fluorescence polarization (FP) assay, allows for rapid, automated screening in a microplate format. nih.gov An "FP-tag" assay, for instance, could be adapted to screen for inhibition of various glycosyltransferases or other enzyme classes. nih.gov

Cell-based Phenotypic Screening: High-content quantitative HTS (qHTS) using automated microscopy can assess the effects of this compound across a diverse array of cell lines. plos.org By monitoring changes in cell morphology, the cell cycle, or the localization of specific proteins, researchers can identify novel phenotypic responses. plos.org Screening against reporter cell lines, where a fluorescent protein is linked to a specific signaling pathway, can quickly pinpoint pathways modulated by the compound.

Target-Based Screening: For known targets like DGAT, HTS can be used to screen libraries of this compound derivatives to identify compounds with improved potency or selectivity. A selective enzymatic assay system can maximize the identification of validated hits from libraries of natural and synthetic compounds. stikesbcm.ac.id

The goal of these HTS campaigns is to generate a manageable number of high-quality "hits" or leads that can then be validated and optimized, thereby accelerating the discovery of new therapeutic applications for this compound. stikesbcm.ac.id

Rational Design and Development of Next-Generation this compound Derivatives

The future development of this compound as a potential therapeutic agent hinges on the ability to rationally design and synthesize next-generation derivatives with improved properties. This process leverages the knowledge gained from structural, biosynthetic, and biological studies to create analogues with enhanced potency, greater target selectivity, better membrane permeability, or more favorable pharmacokinetic profiles. mdpi.com

The foundation for this work is the establishment of a robust total synthesis route, which has been achieved for the closely related Roselipin 1A. researchgate.netacs.org This synthetic capability allows for precise, site-specific modifications to the molecule that are not possible through biological or enzymatic methods alone. Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Early studies on chemically and enzymatically modified roselipins have already provided crucial SAR data. For example, it was determined that the arabinitoyl fatty acid core is essential for DGAT inhibitory activity, whereas the mannose moiety is not. kitasato-u.ac.jpnih.gov Future work will build on this by systematically modifying other parts of the molecule—such as the length and methylation pattern of the fatty acid chain, the stereocenters along the backbone, or the acetyl group on the mannose residue—and assessing the impact on biological activity.

Pharmacophore-Based Design: With a refined, high-resolution structure of this compound and its biological targets (e.g., DGAT, HIV-1 integrase), computational modeling can be used to build a pharmacophore model. natmedlib.uz This model defines the essential three-dimensional arrangement of functional groups required for biological activity. It can then be used to design novel derivatives that fit the target more effectively, potentially leading to significantly improved inhibitors. natmedlib.uz

Improving Physicochemical Properties: Natural roselipins may not have optimal drug-like properties. For instance, some synthetic derivatives have shown greater potency in cell-based assays, suggesting they have improved membrane permeability compared to the parent compounds. mdpi.com Rational design can focus on modifying the molecule to enhance solubility, stability, and cell penetration, which are critical for in vivo efficacy.

The combination of detailed structural knowledge, an established total synthesis platform, and a growing understanding of its biological targets provides a powerful toolkit for the rational design and development of superior this compound derivatives.

Data Tables

Table 1: Biological Activities of this compound and Related Compounds

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | Diacylglycerol Acyltransferase (DGAT) | Enzyme Assay | 22 | kitasato-u.ac.jp |

| This compound | Diacylglycerol Acyltransferase (DGAT) | Cell Assay | 24 | kitasato-u.ac.jp |

| Roselipin 1A | Diacylglycerol Acyltransferase (DGAT) | Enzyme Assay | 17 | kitasato-u.ac.jp |

| Roselipin 1B | Diacylglycerol Acyltransferase (DGAT) | Enzyme Assay | 15 | kitasato-u.ac.jp |

| Roselipin 2B | Diacylglycerol Acyltransferase (DGAT) | Enzyme Assay | 18 | kitasato-u.ac.jp |

| This compound / 2B Mixture | HIV Integrase | Enzyme Assay | 8.5 | kitasato-u.ac.jp |

| This compound | Chemokine Receptor CXCR3 | Ligand Interaction | 14.6 | kitasato-u.ac.jp |

Table 2: Structural Relationships of Roselipin Compounds

| Compound | Core Structure | Key Modification | Reference |

|---|---|---|---|

| Roselipin 1A | Polyketide + D-mannose + D-arabinitol | Stereoisomer of 1B at the arabinitol moiety | nih.govglycoscience.ru |

| Roselipin 1B | Polyketide + D-mannose + D-arabinitol | Stereoisomer of 1A at the arabinitol moiety | nih.govglycoscience.ru |

| This compound | Polyketide + D-mannose + D-arabinitol | 6"-O-acetyl derivative of Roselipin 1A | nih.govresearchgate.net |

Compound Names Mentioned

2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid

D-arabinitol

D-mannose

Roselipin 1A

Roselipin 1B

this compound

Roselipin 2B

Roselipin 3A

Roselipin 3B

Q & A

Q. What steps are critical for enhancing the reproducibility of this compound-related research?

- Methodological Answer :

- Documentation : Publish detailed protocols (e.g., via Protocols.io ) with step-by-step workflows .

- Data Sharing : Deposit raw data in repositories (e.g., Zenodo, Gene Expression Omnibus) .

- Collaborative Validation : Engage independent labs to replicate key findings using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.